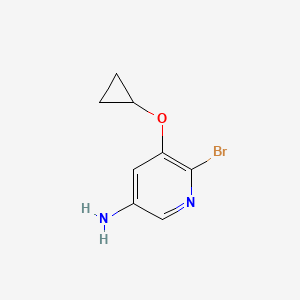
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, with an ethanamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-(Trifluoromethyl)pyridine-3-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Conversion to Amine: The alcohol is then converted to an amine through a series of reactions, often involving the formation of an intermediate such as a mesylate or tosylate, followed by nucleophilic substitution with ammonia or an amine.
Formation of Hydrochloride Salt: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of more efficient catalysts and reagents to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine hydrochloride can undergo various types of chemical reactions:
Oxidation: The ethanamine side chain can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Mecanismo De Acción
The mechanism by which 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine hydrochloride exerts its effects depends on its application:
Medicinal Chemistry: It may interact with specific receptors or enzymes in the body, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.
Organic Synthesis: It acts as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol
- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone
Uniqueness
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds. This makes it particularly valuable in the synthesis of pharmaceuticals and other advanced materials.
Propiedades
Fórmula molecular |
C8H10ClF3N2 |
|---|---|
Peso molecular |
226.62 g/mol |
Nombre IUPAC |
1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5(12)6-2-3-7(13-4-6)8(9,10)11;/h2-5H,12H2,1H3;1H |
Clave InChI |
ZBMTZZVOKNNAIC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=C(C=C1)C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


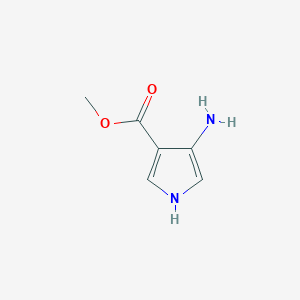

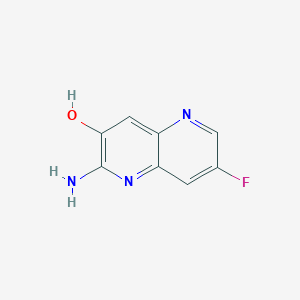
![N,N,N',N'-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N'-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium](/img/structure/B12957248.png)
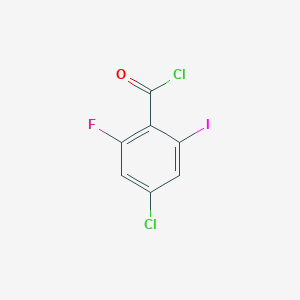

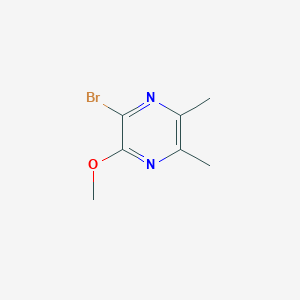
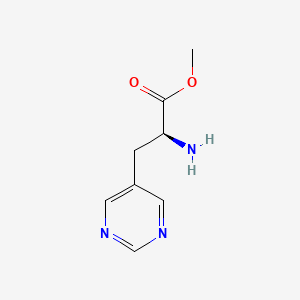

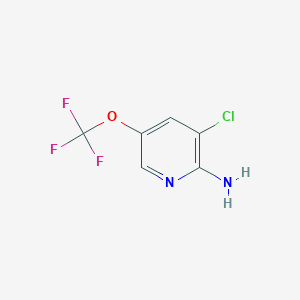
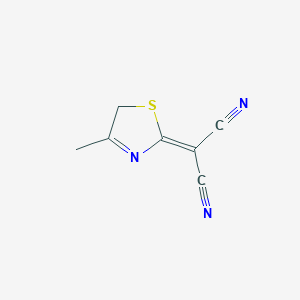
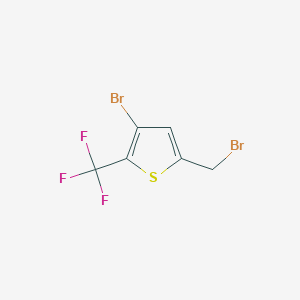
![11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine](/img/structure/B12957310.png)
